![molecular formula C20H22N2O3 B7708268 N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B7708268.png)
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide
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Overview
Description
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide is a complex organic compound that belongs to the class of quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction, often involving the use of furan derivatives and appropriate catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines under appropriate solvent and temperature conditions.
Major Products Formed
Scientific Research Applications
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide
- 4-Hydroxy-2-quinolones
- Quinoline-2,4-diones
Uniqueness
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and therapeutic potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)11-22(20(24)17-8-5-9-25-17)12-16-10-15-7-4-6-14(3)18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYANBQZNHRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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